5-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s role or function if it is known.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
- A novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines containing substituted phenyl sulfonamide are synthesized and evaluated for their inhibitory activity against CaMKII .
- 6-(Benzyloxy)pyridin-3-ol is another compound that might have some scientific applications .
- 6-[(3,5-Dimethylphenyl)methyl]-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is another compound that might have some scientific applications .
- A novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines containing substituted phenyl sulfonamide are synthesized and evaluated for their inhibitory activity against CaMKII .
- 6-(Benzyloxy)pyridin-3-ol is another compound that might have some scientific applications .
- 6-[(3,5-Dimethylphenyl)methyl]-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone is another compound that might have some scientific applications .
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions or applications for the compound based on its known properties and uses.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
5-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-19-15-8-14(2-3-16(15)25-18(19)22)27(23,24)21-10-13(11-21)20-6-4-17-12(9-20)5-7-26-17/h2-3,5,7-8,13H,4,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWBAPKDRQBKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4CCC5=C(C4)C=CS5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one |
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